molecular formula C8H6ClN B056333 1-Chloro-2-isocyano-3-methylbenzene CAS No. 118923-96-9

1-Chloro-2-isocyano-3-methylbenzene

Cat. No. B056333
M. Wt: 151.59 g/mol
InChI Key: FUJFVLJRBCVMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04380468

Procedure details

The procedure of Example 1 was again followed, using 100 g (0.7 mole) of 2-methyl-6-chloroaniline, 75 ml of chloroform, 100 ml of methylene chloride, 175 ml of 50% aqueous sodium hydroxide, and 1 g of benzyltriethylammonium chloride. The product was a solid weighing 44 g, with structure confirmed by mass spectroscopy.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:3]=1[NH2:4].[CH:10](Cl)(Cl)Cl.[OH-].[Na+]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(Cl)Cl>[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:3]=1[N+:4]#[C-:10] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC1=C(N)C(=CC=C1)Cl
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
175 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
1 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=CC=C1)Cl)[N+]#[C-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.